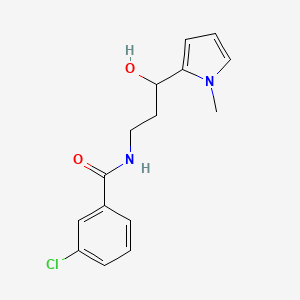

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-18-9-3-6-13(18)14(19)7-8-17-15(20)11-4-2-5-12(16)10-11/h2-6,9-10,14,19H,7-8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZAACPZCQVKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the hydroxypropyl intermediate: This can be achieved by reacting 3-chlorobenzoyl chloride with 3-hydroxypropylamine under basic conditions to form the corresponding amide.

Introduction of the pyrrole ring: The hydroxypropyl intermediate is then reacted with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

Oxidation: The major product would be 3-chloro-N-(3-oxo-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide.

Reduction: The major product would be N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide.

Substitution: The major products would depend on the nucleophile used, such as 3-azido-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide.

Scientific Research Applications

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and chloro groups could participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituted Benzamides with Hydroxy Groups

Key Differences :

- Hydroxy group placement : The target compound’s hydroxy group is on a propyl chain, enabling conformational flexibility, whereas ’s compound has a rigid tert-hydroxy group.

- Heterocyclic influence : The target’s pyrrole may enhance lipophilicity compared to pyridine (), which is more polar and basic .

Chlorinated Benzamide Derivatives

Key Differences :

- Metal coordination : ’s compound forms stable Ni(II) complexes via S,O-coordination, while the target compound’s hydroxy and amide groups could enable O,N-chelation .

- Bioactivity: Parimifasorum’s trifluoromethyl and anilino groups suggest enhanced bioactivity compared to the target’s pyrrole substituent .

Heterocyclic Modifications

Biological Activity

3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C13H17ClN2O2 |

| Molecular Weight | 250.74 g/mol |

| IUPAC Name | This compound |

The compound features a chloro group, a hydroxypropyl moiety, and a pyrrole ring, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group and the pyrrole ring enhance its binding affinity to target proteins or enzymes, leading to modulation in their activity. Mechanistic studies suggest that it may inhibit certain pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values have been reported as low as 3.12 µg/mL for certain derivatives .

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF7 and A549. The IC50 values for these cell lines were noted to be around 12.50 µM, indicating effective cytotoxicity .

- Anti-inflammatory Properties : Preliminary research suggests that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Study on Anticancer Activity : A study by Wei et al. evaluated ethyl derivatives of pyrrole compounds against A549 lung cancer cells, finding significant growth inhibition (IC50 = 26 µM) . This suggests a potential pathway for further exploration with our compound.

- Antimicrobial Evaluation : Research highlighted the effectiveness of pyrrole benzamide derivatives with MIC values significantly lower than traditional antibiotics like ciprofloxacin, reinforcing the potential for developing new antimicrobial agents from similar structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoyl chlorides and amine-containing intermediates. For example, in related compounds, General Procedure A (acid-mediated coupling under reflux) achieved 48% yield for structurally similar benzamides . Key parameters include solvent choice (e.g., CH3OH), temperature (e.g., 160°C for fusion), and stoichiometric ratios of reagents. Optimization should prioritize purity verification via HPLC (≥99.90% as in enzyme inhibitor analogs) and structural confirmation via / NMR .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : NMR (CDCl) is critical for confirming substituent environments. For instance, signals at δ 7.74 (d, 2H, J = 8.7 Hz) and δ 4.28–4.17 (m, 1H) in analogous compounds resolve aromatic and hydroxypropyl groups, respectively .

- HPLC : Purity assessment (≥99.90%) via reverse-phase HPLC with UV detection at 254 nm is recommended, as used for enzyme inhibitors with similar benzamide backbones .

- Mass Spectrometry : ESI-MS (m/z 488.6 [M+H]) confirms molecular weight .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Prioritize enzyme inhibition assays targeting pathways relevant to its structural analogs, such as PI3K/AKT or NF-κB. For example, compounds with 3-chloro-benzamide motifs showed IC values in the nanomolar range against kinases . Use cell-free systems (e.g., recombinant kinases) followed by cell-based assays (e.g., viability testing in cancer lines) to establish dose-response relationships.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly regarding stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for assigning stereochemistry. For example, a nickel complex of a 3-chloro-benzamide derivative was resolved in space group P2(1)/c with bond lengths (e.g., Ni–S = 2.213 Å) confirming distorted square planar geometry . For the hydroxypropyl-pyrrole moiety, compare torsion angles (e.g., C–C–O–H) to analogous structures (e.g., orthorhombic Pbca systems) .

Q. What strategies address contradictory data in biological activity across assay platforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. For instance, trifluoromethyl-substituted benzamides exhibited variable antibacterial activity due to differential enzyme isoform targeting (e.g., acps-pptase vs. others) . Validate findings using orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for pathway specificity) and computational docking to map interactions (e.g., with kinase ATP-binding pockets).

Q. How can structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Hydroxypropyl Group : Replace the 3-hydroxy group with a bioisostere (e.g., methoxy or fluorine) to reduce oxidative metabolism .

- Pyrrole Substitution : Introduce electron-withdrawing groups (e.g., Cl or CF) at the 5-position of the pyrrole ring to improve π-stacking in kinase binding sites .

- Prodrug Design : Esterify the hydroxy group to enhance bioavailability, as demonstrated for CNS-targeted analogs .

Q. What computational methods predict binding modes with high accuracy for this compound?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) and docking software (e.g., AutoDock Vina) can model interactions. For example, a benzamide analog with a trifluoromethyl group showed hydrogen bonding with Arg-120 and hydrophobic interactions with Leu-87 in kinase targets . Validate predictions with mutagenesis studies (e.g., alanine scanning).

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer : In vitro-to-in vivo discordance often stems from pharmacokinetic factors (e.g., plasma protein binding, hepatic clearance). For analogs, adjusting dosing regimens (e.g., QD vs. BID) or using nanoparticle delivery systems improved concordance . Measure free drug concentrations in plasma and correlate with tissue penetration using LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.